molecular formula C20H23N3O2S B10920098 N-benzyl-3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzamide

N-benzyl-3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzamide

Cat. No.: B10920098
M. Wt: 369.5 g/mol
InChI Key: GHIOIWJQYXAKGQ-UHFFFAOYSA-N
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Description

N~1~-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a tetrahydro-2-furanylmethyl group, and a carbothioyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Tetrahydro-2-Furanylmethyl Group: This step involves the reaction of tetrahydrofuran with formaldehyde and an amine to form the tetrahydro-2-furanylmethyl group.

    Attachment of the Carbothioyl Group: The carbothioyl group can be introduced through a reaction with thiourea in the presence of a base such as sodium hydroxide.

    Final Assembly: The final step involves coupling the intermediate products through a condensation reaction to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Nitrobenzene, bromobenzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of enzyme action or as a ligand in receptor binding studies.

Medicine

In medicine, N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N1-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the carbothioyl group can form covalent bonds with nucleophilic residues. The tetrahydro-2-furanylmethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-BENZYL-3-({[(METHYLAMINO)CARBOTHIOYL]AMINO)BENZAMIDE: Similar structure but with a methylamino group instead of tetrahydro-2-furanylmethyl.

    N~1~-BENZYL-3-({[(ETHYLAMINO)CARBOTHIOYL]AMINO)BENZAMIDE: Similar structure but with an ethylamino group instead of tetrahydro-2-furanylmethyl.

Uniqueness

N~1~-BENZYL-3-({[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZAMIDE is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-benzyl-3-(oxolan-2-ylmethylcarbamothioylamino)benzamide

InChI

InChI=1S/C20H23N3O2S/c24-19(21-13-15-6-2-1-3-7-15)16-8-4-9-17(12-16)23-20(26)22-14-18-10-5-11-25-18/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,21,24)(H2,22,23,26)

InChI Key

GHIOIWJQYXAKGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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